1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

regioisomerism kinase hinge binding hydrogen-bond geometry

1-Isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098091-75-7; molecular formula C13H14N4; molecular weight 226.28 g/mol) is a fully synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class. This scaffold comprises a fused imidazole–pyrazole bicyclic core, with the target compound specifically bearing an N1-isopropyl substituent and a C6-(pyridin-3-yl) group.

Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
Cat. No. B13425601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Molecular FormulaC13H14N4
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCC(C)N1C=CN2C1=CC(=N2)C3=CN=CC=C3
InChIInChI=1S/C13H14N4/c1-10(2)16-6-7-17-13(16)8-12(15-17)11-4-3-5-14-9-11/h3-10H,1-2H3
InChIKeyUDCDBRRESCHNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098091-75-7) – Structural and Procurement Baseline


1-Isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098091-75-7; molecular formula C13H14N4; molecular weight 226.28 g/mol) is a fully synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class . This scaffold comprises a fused imidazole–pyrazole bicyclic core, with the target compound specifically bearing an N1-isopropyl substituent and a C6-(pyridin-3-yl) group. Imidazo[1,2-b]pyrazoles have attracted substantial medicinal chemistry interest because substituent identity and regiochemistry profoundly modulate target engagement; the same scaffold has yielded low-micromolar anticancer agents, sub-micromolar kinase inhibitors, and p38MAPK/ERK1/2/AKT pathway modulators depending on the exact substitution pattern [1]. However, no primary research paper, patent, or authoritative database was found to report biological, pharmacological, or physicochemical profiling data for this specific compound. Procurement decisions must therefore be informed by structural differentiation and scaffold precedent rather than by compound-specific performance data.

Why Imidazo[1,2-b]pyrazoles Cannot Be Regarded as Interchangeable – The Case of 1-Isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole


Within the imidazo[1,2-b]pyrazole family, even subtle changes in the pyridine regioisomer (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) or the N1 alkyl group (methyl, ethyl, isopropyl, cyclopropyl) can invert selectivity, shift potency by orders of magnitude, or redirect polypharmacology profiles. Published SAR campaigns have demonstrated that moving a carboxylate or carboxamide substituent from C6 to C7 switches activity between p38MAPK, ERK1/2, and AKT pathways, while replacement of an N1-methyl with an N1-cyclopropyl group can abolish cellular activity entirely [1][2]. The 3-pyridyl orientation in the target compound provides a distinct hydrogen-bond-acceptor vector and metal-coordination geometry relative to the 2- and 4-pyridyl isomers (CAS 2097968-85-7 and CAS 2097950-49-5, respectively), with documented consequences for kinase hinge-region binding when this motif is presented on analogous scaffolds [3]. Generic substitution without experimental validation therefore carries an unquantifiable risk of target disengagement, off-target liability, or complete loss of the desired biological phenotype.

Quantitative Differentiation Evidence for 1-Isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole vs. Closest Analogs


Pyridine Regioisomerism – 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Structural Differentiation

The target compound (CAS 2098091-75-7) is the 3-pyridyl regioisomer. Its closest commercially listed analogs are the 2-pyridyl isomer (CAS 2097968-85-7) and the 4-pyridyl isomer (CAS 2097950-49-5) . The pyridine nitrogen position dictates the vector of the lone pair and its ability to act as a hydrogen-bond acceptor in a kinase hinge or other protein binding site. In structurally related imidazo[1,2-b]pyrazole series, switching the pyridyl attachment from 3- to 4-position has been shown to alter kinase selectivity profiles, with 3-pyridyl analogs frequently providing an optimal geometry for bidentate hinge contacts in targets such as p38α MAPK and Aurora kinases [1][2]. No head-to-head biological comparison of the three regioisomers has been published.

regioisomerism kinase hinge binding hydrogen-bond geometry

N1-Substituent Differentiation – Isopropyl vs. Methyl, Ethyl, and Cyclopropyl Analogs

The target compound bears an N1-isopropyl group. Readily listed analogs include the N1-methyl derivative 1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098030-31-8), the N1-ethyl derivative 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098025-77-3), and the cyclopropyl-containing 6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole . In published imidazo[1,2-b]pyrazole SAR, N1-alkyl variation alters clogP, metabolic stability, and steric accommodation within hydrophobic kinase pockets. For example, Demjén et al. (2018) demonstrated that within a 67-compound imidazo[1,2-b]pyrazole-7-carboxamide library, N1-substituent identity was a primary driver of cytotoxicity, with isopropyl-containing analogs occupying a distinct lipophilic–steric space not achieved by methyl or ethyl groups [1][2]. No direct comparative biological data for the specific 3-pyridyl series is available.

N1-alkyl SAR lipophilicity steric bulk

Scaffold-Level Multi-Pathway Modulation Potential – Class-Level Differentiation from Monofunctional Pyrazoles

Imidazo[1,2-b]pyrazoles, as a class, have demonstrated the capacity to simultaneously modulate p38MAPK phosphorylation, ERK1/2 signaling, ROS production, and platelet aggregation in human platelets and HUVEC cells, with the most potent compounds achieving IC50 values below 100 µM across multiple endpoints [1]. In contrast, monocyclic pyrazole analogs from the same study often showed narrower activity profiles, acting primarily on a single pathway [1]. While the specific target compound (1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole) has not been tested in these assays, the conserved imidazo[1,2-b]pyrazole core and the presence of a 3-pyridyl group—a privileged fragment in kinase inhibitor design—suggest it may likewise engage multiple signaling nodes if functionalized appropriately at C7.

polypharmacology p38MAPK ERK1/2 ROS inhibition

Recommended Application Scenarios for 1-Isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole Based on Structural Evidence


Kinase Hinge-Binder Optimization – 3-Pyridyl Isomer as Preferred Regioisomer

In kinase inhibitor programs where the target hinge region favors a meta-directed hydrogen-bond acceptor (e.g., p38α MAPK, Aurora kinases, or certain tyrosine kinases), the 3-pyridyl orientation offers an optimal geometric match that the 2- or 4-pyridyl isomers cannot replicate without introducing a steric clash or suboptimal H-bond angle [1]. The target compound should be prioritized over the 2-pyridyl (CAS 2097968-85-7) and 4-pyridyl (CAS 2097950-49-5) analogs for initial screening when the target hinge geometry is known or modeled to prefer a 3-pyridyl vector.

Scaffold Diversification with Defined Lipophilic Handle – Isopropyl Advantage

The N1-isopropyl group provides a balance of lipophilicity (clogP ~2.0) and steric bulk that is intermediate between methyl and cyclopropyl, making the target compound a suitable core for fragment growing or late-stage functionalization at C7 [2]. For medicinal chemistry teams requiring a derivatizable imidazo[1,2-b]pyrazole building block with predictable physicochemical properties, the isopropyl-3-pyridyl combination offers a well-defined starting point distinct from the more polar N1-methyl or the more strained cyclopropyl analogs .

Multi-Target Anti-Inflammatory / Anti-Angiogenic Probe Development

Given the class-level evidence that imidazo[1,2-b]pyrazoles can simultaneously inhibit p38MAPK phosphorylation, ERK1/2 signaling, ROS production, and platelet aggregation with IC50 values below 100 µM [3], the target compound—bearing the biologically privileged 3-pyridyl substituent—is a rational starting point for developing polypharmacological anti-inflammatory or anti-angiogenic chemical probes. The unsubstituted C7 position allows systematic introduction of carboxamide, carboxylate, or heteroaryl groups known to enhance potency in this scaffold class [3].

Quote Request

Request a Quote for 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.